4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
Description
Properties
IUPAC Name |
4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-22(24)23-16-8-6-15(7-9-16)21(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,26,27)/b19-13-,23-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDHPFOXCWTGT-YDOFSLMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to benzoic acid derivatives
Mode of Action
Based on its structural similarity to 4-aminobenzoic acid (paba), it might interfere with the synthesis of folic acid in bacteria, yeasts, and plants. This could potentially inhibit the growth of these organisms. More research is needed to confirm this hypothesis and to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound might affect the folic acid synthesis pathway, given its structural similarity to PABA. Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication in certain organisms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by the pH of its environment, as is the case with many other benzoic acid derivatives. Additionally, the compound’s stability could be influenced by temperature and light exposure. More research is needed to understand how these and other environmental factors influence the compound’s action.
Biological Activity
The compound 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and insulinomimetic effects. This article compiles existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.47 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit inflammatory pathways, thereby reducing inflammation in cellular models. Specifically, derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in inflammatory signaling pathways.
Key Findings:
- Insulinomimetic Effects : Certain derivatives have demonstrated the ability to activate insulin receptors and promote glucose uptake in cells, suggesting potential for diabetes treatment.
- Mechanism of Action : Molecular docking studies indicate that these compounds can fit into allosteric sites on enzymes like PTP1B, influencing their activity and potentially leading to therapeutic effects against metabolic disorders .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with thiazolidinone derivatives. For example, compounds similar to the focus compound were evaluated against multi-drug resistant strains of bacteria and exhibited varying degrees of antibacterial activity.
| Compound | Activity | Concentration | Reference |
|---|---|---|---|
| Compound 5 | Moderate antibacterial activity | 32 µg/mL | |
| Compound 3 | Complete inhibition of Cryptococcus neoformans | Not specified |
Case Studies
- Study on Insulin Receptor Activation :
- Anti-inflammatory Mechanisms :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidinone precursors. The synthetic pathway often includes condensation reactions between appropriate aldehydes and thiazolidinone derivatives under controlled conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. For instance, research has focused on similar thiazolidine derivatives showing cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Photodynamic Therapy
Research by Pişkin et al. (2020) investigated compounds with similar structures for their potential use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to localized destruction of cancer cells. The thiazolidine framework in this compound may enhance its efficacy in PDT applications due to its ability to generate reactive species under irradiation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the functional groups, such as the dimethoxybenzyl moiety or the thiazolidine ring, can significantly impact its pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased cytotoxicity against certain cancer cell lines |
| Alteration of allyl substituents | Changes in lipophilicity and absorption characteristics |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME) must be evaluated:
| Parameter | Value |
|---|---|
| Solubility | Moderately soluble |
| GI Absorption | High |
| BBB Permeability | Yes |
| Lipinski Violations | None |
These characteristics indicate that the compound has favorable properties for further development as a drug candidate.
Case Studies
- Study on Anticancer Efficacy :
-
Photodynamic Applications :
- Research has demonstrated that compounds with similar structural motifs can effectively generate singlet oxygen when activated by specific wavelengths of light, confirming their potential utility in PDT.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives with benzylidene or substituted benzylidene groups are well-documented. Below is a comparative analysis of key analogues:
Stereochemical and Electronic Considerations
- The E/Z isomerism in the target compound’s imine bond influences its conformational flexibility and binding affinity, a feature absent in simpler analogues like 4-nitrobenzylidene derivatives ().
- Electron-donating groups (e.g., methoxy in 3,4-dimethoxybenzylidene) stabilize the conjugated system, red-shifting UV-Vis absorption compared to unsubstituted benzylidene derivatives .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: The synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with thiazolidinone precursors. Key steps include:
- Reaction Conditions: Use anhydrous sodium acetate in glacial acetic acid under reflux (7–12 hours) to promote cyclization and Schiff base formation .
- Purification: Recrystallization in ethanol or methanol enhances purity, as demonstrated for similar thiazolidinone derivatives .
- Catalysts: Thia-Michael addition reactions benefit from mild acidic catalysts (e.g., maleic anhydride) to stabilize intermediates .
- Yield Improvement: Adjust stoichiometry (equimolar aldehyde and thiazolidinone) and monitor reaction progress via TLC (20% ethyl acetate/hexane) .
Structural Confirmation
Q: What spectroscopic and analytical methods are most effective for confirming the E/Z configuration and overall structure? A:
- NMR Spectroscopy: ¹H and ¹³C NMR identify key resonances:
- Thiazolidinone carbonyl (C=O) at ~170 ppm in ¹³C NMR.
- E/Z isomerism in the benzylidene moiety is resolved using 2D NOESY to detect spatial proximity of protons .
- IR Spectroscopy: Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm cyclization .
- X-ray Crystallography: Resolves stereochemical ambiguities; for example, thiadiazine-oxadiazole hybrids were structurally validated via single-crystal diffraction .
Bioactivity Evaluation
Q: How should researchers design experiments to assess antimicrobial and anticancer activities? A:
- Antimicrobial Assays:
- Anticancer Screening:
- MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK-293) .
- Mechanistic Probes: Measure ROS generation and caspase-3 activation to link activity to apoptosis .
Mechanistic Studies
Q: What approaches can identify molecular targets for this compound’s anticancer activity? A:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
- Molecular Docking: Model interactions with proteins (e.g., BCL-2) using software like AutoDock Vina; validate with site-directed mutagenesis .
- Free Radical Scavenging: Use DPPH/ABTS assays to quantify antioxidant capacity, correlating with anti-inflammatory effects .
Structure-Activity Relationship (SAR) Analysis
Q: How can substituent effects on the benzylidene and allyl groups be systematically studied? A:
- Synthetic Derivatives: Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .
- Bioassay Comparison: Test derivatives for MIC, IC₅₀, and ROS modulation to identify critical substituents .
- Computational QSAR: Use Gaussian or Schrödinger to calculate electronic parameters (e.g., HOMO/LUMO) and correlate with bioactivity .
Computational Modeling
Q: Which parameters are critical for modeling the compound’s interaction with biological targets? A:
- Docking Studies: Prioritize hydrogen bonding (e.g., benzoic acid moiety with active-site residues) and π-π stacking (benzylidene with hydrophobic pockets) .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess target compatibility .
Contradictory Data Resolution
Q: How can discrepancies in reported bioactivity across studies be resolved? A:
- Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed inoculum size, solvent: DMSO ≤1% v/v) .
- Meta-Analysis: Compare data across structurally analogous compounds (e.g., thiazolidinones with varying substituents) to identify trends .
- Dose-Response Curves: Ensure IC₅₀/MIC values are derived from sigmoidal fits (R² > 0.95) to minimize variability .
Stability and Degradation
Q: What methods assess the compound’s stability under physiological conditions? A:
- HPLC Monitoring: Track degradation in PBS (pH 7.4) or simulated gastric fluid at 37°C; quantify parent compound loss over 24–72 hours .
- Mass Spectrometry: Identify degradation products (e.g., hydrolysis of the thiazolidinone ring) via LC-MS/MS .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C suggests shelf-life robustness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
